tert-Butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-7-6-10-5-4-8-15-12(10)9-11/h6-7,9,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPZJXFUUTHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate then undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
tert-Butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: It is used in the production of pesticides, antioxidants, and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Br, F) increase electrophilicity at the 7-position, facilitating cross-coupling reactions (e.g., Suzuki with 7-Br derivative ). The Boc group in the target compound provides steric protection, reducing unwanted side reactions .
- In contrast, the target compound’s Boc group simplifies purification due to its lipophilic nature .
- Applications: Bromo and amino derivatives are pivotal in constructing PROTACs and kinase inhibitors, while fluoro analogs are leveraged for their metabolic stability in vivo .
Stability and Reactivity
- The Boc group in the target compound enhances stability against hydrolysis compared to ethyl or methyl esters .
- Halogenated derivatives (7-Br, 7-F) exhibit higher reactivity in cross-coupling but may decompose under prolonged light exposure .
- Amino-substituted analogs are sensitive to oxidation, necessitating inert storage conditions .
Biological Activity
Tert-butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- IUPAC Name : this compound
The compound features a tetrahydroquinoline core with a tert-butyl group and a carboxylate moiety, which enhance its solubility and stability in biological systems. The presence of these substituents can significantly influence its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : It may act as an inhibitor of oxidative stress pathways by modulating enzyme activities involved in redox reactions.
- Antimicrobial Properties : Various studies suggest that derivatives of tetrahydroquinoline exhibit antimicrobial effects against a range of pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
1. Antimicrobial Activity
A study evaluated the effectiveness of various quinolone derivatives against Mycobacterium avium complex strains. Tert-butyl derivatives demonstrated MIC50 values comparable to established antibiotics like ciprofloxacin, indicating strong antimycobacterial activity .
2. Anticancer Effects
Research on tetrahydroquinoline derivatives indicated significant anticancer properties. Specifically, compounds based on this scaffold were shown to inhibit the proliferation of renal and pancreatic cancer cells through modulation of apoptotic pathways .
3. Antiviral Activity
In a recent investigation focusing on SARS-CoV-2, this compound was found to suppress viral replication in Vero E6 cells more effectively than some existing antiviral agents . This opens avenues for further exploration in antiviral drug development.
Q & A
Q. What are the key synthetic routes for tert-butyl 1,2,3,4-tetrahydroquinoline-7-carboxylate?
The synthesis typically involves multi-step pathways. A common approach includes:
- Nitration and reduction : Nitration of 1,2,3,4-tetrahydroquinoline with sulfuric/nitric acid yields 7-nitro derivatives, followed by reduction using Raney nickel/hydrazine to produce 7-amino intermediates .
- Functionalization : Subsequent carboxylation or esterification introduces the tert-butyl carboxylate group. Alternative routes employ green catalysts like acidic ionic liquids (e.g., [NMPH]H₂PO₄) for cyclization reactions, enhancing sustainability and reducing toxic byproducts .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., ester C=O stretch ~1700 cm⁻¹) .
- Chromatography : HPLC or GC-MS assesses purity (>95% is typical for research-grade material) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Replace traditional Lewis acids (e.g., Fe²⁺) with reusable ionic liquids, achieving >90% yield in cyclization steps .
- Temperature Control : Maintain 60–80°C during nitration to minimize side products .
- pH Adjustment : Use buffered conditions (pH 6–7) during hydrazine reductions to stabilize intermediates .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Cross-Validation : Compare NMR shifts with computational models (DFT calculations) or reference databases (e.g., PubChem).
- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.
- 2D NMR Techniques : HSQC and HMBC clarify coupling patterns and connectivity .
Q. What is the compound’s potential role in medicinal chemistry?
- Biological Targets : Tetrahydroquinoline derivatives exhibit affinity for enzymes (e.g., kinases) and receptors (e.g., GPCRs) linked to cancer and inflammation .
- Mechanistic Studies : The tert-butyl group enhances lipophilicity, improving membrane permeability for cellular assays .
Q. What green chemistry methods are applicable to its synthesis?
- Ionic Liquid Catalysis : Replace H₂SO₄ with [NMPH]H₂PO₄, enabling catalyst reuse ≥5 times with minimal activity loss .
- Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use and waste .
Q. How can stereochemical challenges (e.g., racemization) be addressed?
- Enzymatic Resolution : Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) achieve enantiomeric excess >99% for chiral intermediates .
- Chiral HPLC : Separate diastereomers using columns with cellulose-based stationary phases .
Q. What strategies are used to modify the core structure for structure-activity relationship (SAR) studies?
- Functional Group Interconversion : Bromination at C-7 (via NBS) or trifluoromethylation (using Umemoto’s reagent) introduces diversity .
- Ester Hydrolysis : Convert the tert-butyl ester to carboxylic acid for salt formation or bioconjugation .
Q. How does the compound’s stability vary under different conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
